

A Technical Guide to the Physicochemical Properties of 4-Quinazolinecarbonitrile

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Compound of Interest

Compound Name: 4-Quinazolinecarbonitrile

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Introduction

4-Quinazolinecarbonitrile is a heterocyclic organic compound featuring a quinazoline core functionalized with a nitrile group at the 4-position. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the nitrile group at the 4-position significantly influences the chemical reactivity of the quinazoline ring, making it a key synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-quinazolinecarbonitrile**, detailed experimental protocols for their determination, and a visualization of its chemical reactivity.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of **4-quinazolinecarbonitrile** are essential for predicting its behavior in biological systems and for guiding drug design and development processes. While experimental data for this specific compound is limited in the public domain, predicted values provide useful estimates.

Property	Value (Predicted)	Source(s)
Molecular Formula	C ₉ H ₅ N ₃	[1]
Molecular Weight	155.16 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
logP	Data not available	
Solubility	Data not available	

Note: The lack of available experimental data highlights an opportunity for further research to characterize this compound fully.

Experimental Protocols

Detailed methodologies for the synthesis of **4-quinazolinecarbonitrile** and the determination of its key physicochemical properties are outlined below. These protocols are based on established methods for similar heterocyclic compounds.

Synthesis of 4-Quinazolinecarbonitrile

One established method for the synthesis of **4-quinazolinecarbonitrile** involves the reaction of quinazoline 3-oxide with hydrogen cyanide.[\[2\]](#) An alternative synthesis is the oxidation of 4-cyano-3,4-dihydroquinazoline with potassium ferricyanide in an alkaline medium.[\[2\]](#)

Materials:

- Quinazoline 3-oxide
- Hydrogen cyanide (or a cyanide salt with a proton source)
- Solvent (e.g., a suitable organic solvent)
- Reaction vessel

- Stirring apparatus
- Purification setup (e.g., column chromatography or recrystallization)

Procedure:

- Dissolve quinazoline 3-oxide in a suitable solvent in a reaction vessel equipped with a stirrer.
- Carefully add hydrogen cyanide to the solution. The reaction should be carried out in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.
- Stir the reaction mixture at a controlled temperature for a specified duration to ensure the completion of the reaction.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the crude product using column chromatography or recrystallization to obtain pure **4-quinazolinecarbonitrile**.
- Characterize the final product using spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

- Finely powder a small, dry sample of **4-quinazolinecarbonitrile**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus at a rate of 10-20 °C/minute for a preliminary determination.[3]

- For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/minute.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at physiological pH.

Methodology: Potentiometric Titration[4]

- Prepare a standard solution of **4-quinazolinecarbonitrile** of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO if solubility is low).
- Calibrate a pH meter with standard buffer solutions.
- Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa can be determined from the inflection point of the sigmoid curve, which corresponds to the pH at the half-equivalence point.[4]

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability.

Methodology: Shake-Flask Method[5]

- Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

- Dissolve a precisely weighed amount of **4-quinazolinecarbonitrile** in a known volume of one of the phases.
- Add a known volume of the other phase to a separatory funnel.
- Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.^[5]
- Allow the two phases to separate completely.
- Determine the concentration of **4-quinazolinecarbonitrile** in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[6]
- Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Solubility is a critical factor influencing a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method^{[7][8]}

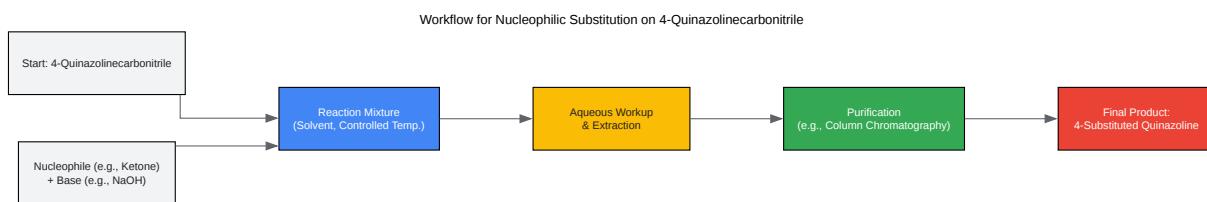
- Add an excess amount of solid **4-quinazolinecarbonitrile** to a known volume of a specified aqueous medium (e.g., water or a buffer at a relevant pH) in a sealed vial.
- Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.
- Determine the concentration of the dissolved **4-quinazolinecarbonitrile** in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.
- The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Chemical Reactivity and Experimental Workflow

The 4-position of the quinazoline ring in **4-quinazolinecarbonitrile** is highly susceptible to nucleophilic attack.^[2] This reactivity is a key feature for the chemical derivatization of this scaffold.

Reaction with Nucleophiles

4-Quinazolinecarbonitrile readily reacts with various nucleophiles, such as active methylene compounds and ketones, in the presence of a base.^[2] The nucleophile attacks the electron-deficient C4 position, leading to the displacement of the nitrile group or addition-elimination reactions. This reactivity provides a versatile platform for synthesizing a diverse library of 4-substituted quinazoline derivatives.



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Caption: Nucleophilic substitution workflow on **4-quinazolinecarbonitrile**.

Conclusion

4-Quinazolinecarbonitrile is a valuable building block in medicinal chemistry due to the reactive nature of its C4 position. While specific experimental data on its physicochemical properties are not readily available, this guide provides a framework for its synthesis and characterization based on established methodologies for related compounds. The detailed experimental protocols and the visualized workflow for its derivatization offer a practical resource for researchers aiming to explore the therapeutic potential of novel 4-substituted

quinazoline derivatives. Further experimental investigation into the core physicochemical properties of **4-quinazolinecarbonitrile** is warranted to build a more complete profile of this important heterocyclic compound.

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